molecular formula C8H10ClN B13018052 2-Chloro-3,5-dimethylaniline

2-Chloro-3,5-dimethylaniline

Cat. No.: B13018052
M. Wt: 155.62 g/mol
InChI Key: KKKZPBSGDSHKFQ-UHFFFAOYSA-N
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Description

2-Chloro-3,5-dimethylaniline is an organic compound with the molecular formula C8H10ClN It is a derivative of aniline, featuring a chlorine atom and two methyl groups attached to the benzene ring

Properties

Molecular Formula

C8H10ClN

Molecular Weight

155.62 g/mol

IUPAC Name

2-chloro-3,5-dimethylaniline

InChI

InChI=1S/C8H10ClN/c1-5-3-6(2)8(9)7(10)4-5/h3-4H,10H2,1-2H3

InChI Key

KKKZPBSGDSHKFQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)N)Cl)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chloro-3,5-dimethylaniline can be synthesized through several methods. One common approach involves the chlorination of 3,5-dimethylaniline. This reaction typically uses thionyl chloride (SOCl2) as the chlorinating agent under controlled conditions to ensure selective substitution at the desired position .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors where 3,5-dimethylaniline is treated with chlorinating agents like thionyl chloride or phosphorus trichloride (PCl3). The reaction is carried out under controlled temperature and pressure to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-3,5-dimethylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Chloro-3,5-dimethylaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-3,5-dimethylaniline involves its interaction with various molecular targets. In biological systems, it can act as an inhibitor or activator of specific enzymes, affecting metabolic pathways. The chlorine and methyl groups influence its reactivity and binding affinity to different molecular targets .

Comparison with Similar Compounds

Uniqueness: 2-Chloro-3,5-dimethylaniline is unique due to the presence of both chlorine and methyl groups, which confer distinct chemical properties and reactivity. This combination makes it valuable for specific applications where both electron-donating and electron-withdrawing effects are desired .

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